Diethyl ketipate
Description
Diethyl ketipate (CAS 3249-69-2), systematically named 3,4-dioxohexanedioic acid diethyl ester, is a diester compound with the molecular formula C₁₀H₁₄O₆ and a molecular weight of 230.22 g/mol . Its structure features two ester groups and two ketone groups on a six-carbon backbone, distinguishing it from simpler diethyl esters. Synonyms include ketipic acid diethyl ester and oxalodiacetic acid diethyl ester.
Properties
CAS No. |
3249-69-2 |
|---|---|
Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
diethyl 3,4-dioxohexanedioate |
InChI |
InChI=1S/C10H14O6/c1-3-15-9(13)5-7(11)8(12)6-10(14)16-4-2/h3-6H2,1-2H3 |
InChI Key |
RMJADBFOZDJRAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C(=O)CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl ketipate can be synthesized through the esterification of 3,4-dioxohexanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the acid and ethanol mixture under reflux conditions with a strong acid such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions are optimized to maintain a balance between reaction rate and product stability.
Chemical Reactions Analysis
Types of Reactions
Diethyl ketipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The primary products are diols or alcohols.
Substitution: Substituted esters or amides are common products.
Scientific Research Applications
Diethyl ketipate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of polymers and other materials due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of diethyl ketipate involves its reactivity with various biological and chemical entities. The ester and ketone groups can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between diethyl ketipate and related compounds:
| Compound | Molecular Formula | CAS No. | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₀H₁₄O₆ | 3249-69-2 | 2 esters, 2 ketones | Six-carbon chain with adjacent ketones |
| Diethyl succinate | C₈H₁₄O₄ | 123-25-1 | 2 esters | Four-carbon dicarboxylic acid backbone |
| Diethyl adipate | C₁₀H₁₈O₄ | 141-28-6 | 2 esters | Six-carbon dicarboxylic acid backbone |
| Diethyl phthalate | C₁₂H₁₄O₄ | 84-66-2 | 2 esters, aromatic ring | Ortho-substituted benzene ring |
| Diethyl malonate | C₇H₁₂O₄ | 105-53-3 | 2 esters | Two-carbon dicarboxylic acid backbone |
| Diethyl ketone | C₅H₁₀O | 96-22-0 | 1 ketone | Three-carbon ketone (pentan-3-one) |
Key Observations :
- This compound is unique among these compounds due to the presence of both ester and ketone groups , which may enhance its reactivity in nucleophilic additions or condensations compared to esters lacking ketones .
- Diethyl phthalate contains an aromatic ring, making it more rigid and thermally stable, commonly used as a plasticizer .
- Diethyl succinate and diethyl adipate are linear diesters with even-numbered carbon chains, often employed in polymer synthesis or as solvents .
Physical and Thermodynamic Properties
Available data for select compounds:
| Compound | Boiling Point (°C) | Refractive Index (20°C) | Solubility |
|---|---|---|---|
| Diethyl succinate | ~80 | 1.413–1.423 | Soluble in water, organics |
| Diethyl phthalate | 295–298 | 1.499–1.505 | Low water solubility |
| Diethyl ketone | 101–103 | 1.392–1.394 | Miscible with most organics |
Inferences for this compound :
- Likely low water solubility due to ester groups, similar to diethyl phthalate.
- Expected refractive index between 1.40–1.45, comparable to diethyl succinate .
Biological Activity
Diethyl ketipate (DEK) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as an α,β-unsaturated carbonyl compound. Its structure allows it to engage in electrophilic reactions, which are crucial for its biological activity. The ability to interact with nucleophilic sites in proteins and nucleic acids underlies many of its cytotoxic effects.
Research indicates that this compound exhibits cytotoxic properties primarily through the induction of apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which leads to cellular damage and death.
- Electrophilic Reactivity : this compound reacts with thiols in cellular environments, which contributes to its cytotoxic effects. This property is shared with other compounds containing α,β-unsaturated carbonyl groups .
- Protein Cross-linking : Similar to diethyl maleate, this compound may also function as a protein-thiol cross-linker, disrupting normal cellular functions and promoting apoptosis .
Case Studies
-
Cytotoxicity against Cancer Cell Lines :
- In a study examining various α,β-unsaturated carbonyl compounds, this compound was found to be cytotoxic to several human cancer cell lines, including colorectal carcinoma cells. The compound's efficacy was compared with other analogs like diethyl maleate and diethyl acetylenedicarboxylate (DAD), with DEK showing significant apoptotic effects at certain concentrations .
- Impact on Reactive Oxygen Species :
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Cytotoxicity (IC50 µM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | Induction of ROS; Protein cross-linking |
| Diethyl Maleate | 30 | Electrophilic attack on thiols |
| Diethyl Acetylenedicarboxylate | 15 | Stronger protein-thiol interactions |
Potential Therapeutic Applications
Given its cytotoxic properties, this compound has potential applications in cancer therapy. Its ability to induce apoptosis selectively in cancer cells while sparing normal cells could make it a candidate for further development as an anticancer agent.
Future Research Directions
- Mechanistic Studies : Further investigation into the specific pathways activated by this compound could provide insights into its role as a therapeutic agent.
- Combination Therapies : Exploring the effects of this compound in combination with other chemotherapeutic agents may enhance its efficacy and reduce resistance.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing diethyl ketipate, and how can purity be validated during synthesis?
- Methodological Answer : Synthesis typically involves esterification reactions under controlled anhydrous conditions. Purity validation requires a combination of thin-layer chromatography (TLC) for reaction monitoring and gas chromatography-mass spectrometry (GC-MS) for final compound verification. Ensure inert gas purging to prevent oxidation byproducts . Post-synthesis, characterize the compound using ¹H/¹³C NMR to confirm structural integrity, referencing solvent peaks (e.g., CDCl₃ at δ 7.26 ppm for ¹H NMR) as internal standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. In case of spills, absorb with inert materials (e.g., silica gel) and dispose of as hazardous waste. This compound may release irritants (e.g., ketones) upon decomposition; monitor air quality using photoionization detectors (PIDs) to ensure exposure remains below OSHA’s permissible limits .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?
- Methodological Answer : Prioritize Fourier-transform infrared spectroscopy (FTIR) to identify carbonyl (C=O) stretches (~1700-1750 cm⁻¹) and ester (C-O) bonds. Pair with high-resolution mass spectrometry (HRMS) for exact mass confirmation. For crystallographic analysis, use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for this compound across studies?
- Methodological Answer : Conduct systematic dose-response studies in vitro (e.g., using HepG2 cells) and in vivo (rodent models) to establish LD₅₀/LC₅₀ values. Compare results against structurally analogous compounds (e.g., diethyl phthalate) to identify structure-activity relationships. Use meta-analysis tools (e.g., RevMan) to statistically harmonize disparate datasets, accounting for variables like solvent choice (e.g., DMSO vs. ethanol) .
Q. What experimental designs are optimal for studying this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability testing by incubating the compound in buffers (pH 2–12) at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation via high-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm. For thermal stability, use thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C) .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate binding affinities with receptors (e.g., cytochrome P450 enzymes). Validate predictions using surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd). Cross-reference with QSAR models to predict metabolic pathways and potential metabolites .
Q. What strategies ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?
- Methodological Answer : Standardize reaction parameters (e.g., molar ratios, catalyst loading) using Design of Experiments (DoE) software (e.g., JMP). Document all steps in electronic lab notebooks (ELNs) with metadata tags for traceability. Share protocols via platforms like Protocols.io to enable cross-lab validation .
Data Reporting and Ethical Compliance
Q. How should researchers address incomplete physicochemical data for this compound in publications?
- Methodological Answer : Follow FAIR data principles by depositing raw data in repositories (e.g., Zenodo) with unique DOIs. Use supplementary materials to report missing parameters (e.g., logP, solubility) measured via shake-flask or HPLC methods. Cite analogous compounds (e.g., diethyl adipate) where direct data is unavailable .
Q. What ethical considerations apply to studies involving this compound and human-derived samples?
- Methodological Answer : Obtain IRB approval for studies using human tissues/cells, ensuring informed consent and anonymization. Include negative controls (e.g., solvent-only exposures) to distinguish compound-specific effects from background noise. Adhere to OECD test guidelines for in vitro assays to minimize ethical conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
